molecular formula C7H6ClN3 B2432650 2-Chloro-6-(methylamino)nicotinonitrile CAS No. 1845689-90-8

2-Chloro-6-(methylamino)nicotinonitrile

Cat. No.: B2432650
CAS No.: 1845689-90-8
M. Wt: 167.6
InChI Key: DVXWALNXBTWSND-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylamino)nicotinonitrile is a chemical compound with the molecular formula C7H6ClN3. It is characterized by the presence of a chloro group, a methylamino group, and a nitrile group attached to a nicotinonitrile core. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(methylamino)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

2-chloronicotinonitrile+methylamineThis compound\text{2-chloronicotinonitrile} + \text{methylamine} \rightarrow \text{this compound} 2-chloronicotinonitrile+methylamine→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(methylamino)nicotinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Cyclization: The presence of multiple functional groups allows for cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amine derivative, while oxidation can produce a corresponding oxime or nitrile oxide.

Scientific Research Applications

2-Chloro-6-(methylamino)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methylamino)nicotinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chloro and methylamino groups allows for specific interactions with biological macromolecules, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

  • 2-Chloro-6-(dimethylamino)nicotinonitrile
  • 2-(Methylamino)nicotinonitrile
  • 2-Chloronicotinonitrile

Comparison: 2-Chloro-6-(methylamino)nicotinonitrile is unique due to the presence of both a chloro and a methylamino group, which confer distinct chemical reactivity and biological activity. Compared to 2-Chloro-6-(dimethylamino)nicotinonitrile, the presence of a single methylamino group in this compound allows for different steric and electronic effects, influencing its reactivity and interactions. Similarly, the addition of a chloro group in this compound compared to 2-(Methylamino)nicotinonitrile enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

2-chloro-6-(methylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-10-6-3-2-5(4-9)7(8)11-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXWALNXBTWSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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